molecular formula C24H15F2N3O2 B2670591 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866345-06-4

5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2670591
CAS No.: 866345-06-4
M. Wt: 415.4
InChI Key: YNOPXEJQYAZIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic framework comprising a pyrazole ring condensed with a quinoline core. The [1,3]dioxolo[4,5-g] moiety introduces a methylenedioxy bridge at positions 6 and 7 of the quinoline ring, enhancing structural rigidity and electronic conjugation. Key substituents include a 2-fluorobenzyl group at position 5 and a 4-fluorophenyl group at position 3. These fluorine atoms are strategically placed to modulate lipophilicity, metabolic stability, and binding interactions in biological systems. The planar structure of the core (except for the perpendicular 2-fluorobenzyl group) facilitates π-π stacking and intermolecular interactions in crystalline forms, as observed in isostructural analogs .

Properties

IUPAC Name

5-(4-fluorophenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-16-7-5-14(6-8-16)23-18-12-29(11-15-3-1-2-4-19(15)26)20-10-22-21(30-13-31-22)9-17(20)24(18)28-27-23/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPXEJQYAZIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a pyrazoloquinoline core fused with a dioxolo group and fluorinated phenyl rings. The presence of fluorine atoms enhances metabolic stability and binding affinity to biological targets.

  • Molecular Formula : C24H18F2N2O2
  • Molecular Weight : 398.40 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives, including the compound . A significant study demonstrated that these derivatives inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

  • Mechanism : The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression was observed as a key mechanism behind the anti-inflammatory effects.
  • Findings : The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating potent activity against inflammation-related pathways .
CompoundIC50 (μM)Mechanism of Action
This compound~0.39Inhibition of iNOS and COX-2

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have reported that pyrazoloquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : A549 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (brain), SMMC-7721 (liver), H460 (lung).
  • Results : The compound demonstrated significant antiproliferative activity across these cell lines, with specific derivatives showing enhanced efficacy due to structural modifications.
Cell LineIC50 (μM)Observations
A5495.0High sensitivity to treatment
HT-296.2Moderate sensitivity
U87MG7.8Reduced viability at higher concentrations

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and inflammation markers, supporting its therapeutic potential in oncology and inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications on the phenyl rings significantly influenced both anti-inflammatory and anticancer activities. For instance, ortho-substituted derivatives showed decreased cytotoxicity while maintaining anti-inflammatory potency .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Positions

Compound Name Position 3 Substituent Position 5 Substituent Additional Modifications Reference
Target Compound 4-Fluorophenyl 2-Fluorobenzyl [1,3]Dioxolo[4,5-g] ring
5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline 4-Methoxyphenyl Benzyl Methoxy group enhances electron density
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl 3-Methylbenzyl 7,8-Dimethoxy groups increase polarity
8-Fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 4-Fluorophenyl 2-Methoxybenzyl 8-Fluorine enhances steric hindrance

Key Observations :

  • Electron-Withdrawing vs. Methoxy or methyl groups (e.g., in ) introduce electron-donating properties, altering solubility and reactivity.
  • Benzyl vs. Fluorobenzyl: The 2-fluorobenzyl group in the target compound increases lipophilicity (logP ≈ 4.2 estimated) compared to non-fluorinated benzyl analogs, which may enhance blood-brain barrier permeability .

Core Ring System Modifications

Table 2: Impact of Ring System Heterogeneity

Compound Name Core Structure Planarity Biological Implications Reference
Target Compound [1,3]Dioxolo[4,5-g]pyrazoloquinoline Mostly planar (except 2-fluorobenzyl) Enhanced DNA intercalation potential
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline [1,4]Dioxino[2,3-g]pyrazoloquinoline Non-planar due to dihydrodioxine Reduced π-stacking; altered pharmacokinetics
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline [1,4]Dioxino[2,3-g]pyrazoloquinoline Steric hindrance from dimethyl groups Lower solubility (logP ≈ 5.1)

Key Observations :

  • [1,3]Dioxolo vs. [1,4]Dioxino: The [1,3]dioxolo ring in the target compound preserves planarity, critical for intercalation in biological targets (e.g., DNA or enzyme active sites). In contrast, [1,4]dioxino analogs (e.g., ) exhibit reduced planarity due to the saturated dihydro ring, limiting π-π interactions.

Crystallographic Data

Isostructural analogs (e.g., ) crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The 2-fluorobenzyl group adopts a perpendicular orientation, disrupting planarity but enabling halogen bonding in the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.